2-Amino-4-isopropylthiophene-3-carbonitrile
CAS No.: 10413-35-1
Cat. No.: VC21095498
Molecular Formula: C8H10N2S
Molecular Weight: 166.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10413-35-1 |
|---|---|
| Molecular Formula | C8H10N2S |
| Molecular Weight | 166.25 g/mol |
| IUPAC Name | 2-amino-4-propan-2-ylthiophene-3-carbonitrile |
| Standard InChI | InChI=1S/C8H10N2S/c1-5(2)7-4-11-8(10)6(7)3-9/h4-5H,10H2,1-2H3 |
| Standard InChI Key | XZOSPVPFYDLNQL-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CSC(=C1C#N)N |
| Canonical SMILES | CC(C)C1=CSC(=C1C#N)N |
Introduction
Structural Characteristics and Properties
Chemical Structure and Composition
2-Amino-4-isopropylthiophene-3-carbonitrile features a five-membered thiophene ring with three functional groups strategically positioned around the heterocyclic core. The amino group at the C-2 position and the nitrile group at the C-3 position create an electron-rich region, while the isopropyl substituent at C-4 introduces steric bulk and enhanced lipophilicity to the molecule.
The compound has a molecular formula of C₈H₁₀N₂S with a calculated molecular weight of approximately 166.24 g/mol. The thiophene core contributes to the compound's aromaticity, while the functional groups influence its reactivity and physicochemical properties.
Physical Properties
Based on structural analysis and comparison with similar aminothiophene derivatives, the following physical properties can be predicted:
| Property | Expected Value | Notes |
|---|---|---|
| Physical State | Yellow to light brown solid | Common for 2-aminothiophenes |
| Melting Point | 110-130°C | Estimated based on similar compounds |
| Solubility | Poorly soluble in water, soluble in organic solvents | Due to hydrophobic isopropyl group |
| Log P | 1.8-2.3 | Predicted partition coefficient |
| pKa | ~8-9 for the amino group | Influenced by the electron-withdrawing nitrile |
The presence of the isopropyl group likely increases the lipophilicity compared to phenyl-substituted analogs, potentially affecting the compound's pharmacokinetic properties and biological activity.
Spectroscopic Characteristics
Spectroscopic data for 2-amino-4-isopropylthiophene-3-carbonitrile can be predicted based on related compounds described in the literature:
IR Spectroscopy: The IR spectrum would likely show characteristic absorption bands around 3300-3400 cm⁻¹ (NH₂ stretching), 2200-2210 cm⁻¹ (C≡N stretching), and 1640-1660 cm⁻¹ (NH₂ bending) .
¹H NMR Spectroscopy: The proton NMR would display signals for:
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A singlet at approximately δ 6.5-7.0 ppm for the thiophene H-5
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A broad singlet at δ 6.8-7.2 ppm for the NH₂ protons
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A septet at δ 2.8-3.2 ppm for the isopropyl CH
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Two doublets at δ 1.2-1.4 ppm for the isopropyl CH₃ groups
¹³C NMR Spectroscopy: Carbon signals would be expected at approximately:
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δ 160-165 ppm (C-2, bearing the amino group)
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δ 115-120 ppm (C≡N)
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δ 70-75 ppm (C-3, bearing the nitrile)
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δ 140-150 ppm (C-4, bearing the isopropyl group)
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δ 110-115 ppm (C-5 of thiophene)
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δ 25-30 ppm (isopropyl CH)
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δ 20-25 ppm (isopropyl CH₃ groups)
Synthesis Approaches
General Synthetic Strategies
The synthesis of 2-amino-4-isopropylthiophene-3-carbonitrile can be approached through several routes, drawing parallels to the methods used for related compounds in the literature.
Cyclization of α-Thiocyanato Ketones
Based on the methodology described in the search results, another potential approach involves the reaction of cyanothioacetamide with appropriate isopropyl-containing precursors . This approach would parallel the synthesis reported for aryl-substituted analogs:
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Formation of a Michael adduct between cyanothioacetamide and an isopropyl-containing α-thiocyanato ketone
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Intramolecular cyclization to form the thiophene ring
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Aromatization to yield the desired 2-amino-4-isopropylthiophene-3-carbonitrile
Detailed Synthetic Procedure
A potential synthetic route based on the KOH-catalyzed reaction described in the literature could be adapted as follows:
Materials:
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Cyanothioacetamide
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3-Methylbutanal (isovaleraldehyde)
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α-Thiocyanatoacetone
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Potassium hydroxide (10% aqueous solution)
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Ethanol
Procedure:
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To a solution of cyanothioacetamide (5 mmol) in 20 mL of ethanol, add 5 mmol of 3-methylbutanal and one drop of 10% aqueous KOH with stirring.
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Stir the mixture for 0.5 h to form the intermediate thioamide.
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Add 5 mmol of α-thiocyanatoacetone and an excess (4 mL) of 10% aqueous KOH.
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Continue stirring for another 0.5 h, then dilute with water (10 mL).
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Keep the mixture at room temperature for 0.5 h to complete precipitation.
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Filter the precipitate and purify by recrystallization from ethanol-acetone mixture.
This procedure is adapted from the synthesis of related compounds and would likely require optimization for the specific isopropyl derivative .
Reactivity and Chemical Properties
Functional Group Reactivity
The reactivity of 2-amino-4-isopropylthiophene-3-carbonitrile is governed by its three key functional groups:
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Amino Group (C-2): Acts as a nucleophile in various reactions, including acylation, alkylation, and condensation reactions. The amino group can participate in diazonium formation followed by various coupling reactions.
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Nitrile Group (C-3): Can undergo hydrolysis to form amides or carboxylic acids, reduction to primary amines, and various addition reactions. The nitrile group also activates the adjacent positions through its electron-withdrawing nature.
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Thiophene Ring: Exhibits aromatic character, making it susceptible to electrophilic aromatic substitution reactions, though with different regioselectivity than benzene due to the presence of the sulfur atom and the various substituents.
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Isopropyl Group (C-4): Primarily influences steric and electronic properties rather than participating directly in reactions, though it can undergo oxidation under harsh conditions.
Formation of Thieno[2,3-d]pyrimidines
One of the most significant reactions of 2-amino-4-isopropylthiophene-3-carbonitrile would be its transformation into thieno[2,3-d]pyrimidines, as demonstrated for related compounds. The search results indicate that these thiophene derivatives can undergo Mannich-type reactions with formaldehyde and primary amines to construct the pyrimidine ring .
The reaction likely proceeds through:
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Initial formation of an iminium ion from formaldehyde and the primary amine
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Attack of the amino group of the thiophene on the iminium ion
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Intramolecular cyclization involving the nitrile group
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Formation of the fused thieno[2,3-d]pyrimidine system
This transformation represents a valuable approach to biologically active heterocyclic systems with potential pharmacological applications.
Biological Activity and Applications
| Biological Activity | Mechanism/Target | Related Structural Features |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | Amino and nitrile groups |
| Antitumor | Kinase inhibition | Conjugated system with H-bonding groups |
| Anti-inflammatory | Modulation of inflammatory mediators | Amino group as H-bond donor |
| Antioxidant | Free radical scavenging | Electron-rich thiophene system |
The isopropyl substituent potentially enhances lipophilicity and membrane permeability, which could improve pharmacokinetic properties and target engagement in biological systems.
Applications in Organic Synthesis
2-Amino-4-isopropylthiophene-3-carbonitrile serves as a versatile building block for the synthesis of more complex heterocyclic systems:
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Thieno[2,3-d]pyrimidines: As demonstrated in the search results, the compound can undergo cyclization with formaldehyde and primary amines to form thieno[2,3-d]pyrimidines, which have significant pharmacological potential .
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Condensed Heterocycles: The amino and nitrile groups facilitate the construction of various fused ring systems through cyclization reactions.
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Functionalized Thiophenes: Selective modifications of the functional groups allow for the synthesis of diverse thiophene derivatives with tailored properties.
Material Science Applications
Functionalized thiophenes have found applications in materials science, particularly in:
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Conducting Polymers: The thiophene core can be incorporated into conjugated polymers for electronic applications.
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Dyes and Pigments: The electron-rich nature of the thiophene ring, combined with the amino and nitrile groups, creates a push-pull system suitable for chromophore development.
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Sensors: The functional groups provide binding sites for analytes, making derivatives potential candidates for sensing applications.
Structure-Activity Relationships
Effect of the Isopropyl Substituent
The isopropyl group at the C-4 position of the thiophene ring introduces specific modifications to the compound's properties compared to other substituents:
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Increased Lipophilicity: The isopropyl group enhances lipophilicity compared to unsubstituted or phenyl-substituted analogs, potentially improving membrane permeability.
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Steric Effects: The branched structure of the isopropyl group introduces steric hindrance that can influence molecular conformation and interaction with biological targets.
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Metabolic Stability: The isopropyl group might provide improved metabolic stability compared to linear alkyl chains, affecting the compound's pharmacokinetic profile.
Comparison with Related Compounds
Comparing 2-amino-4-isopropylthiophene-3-carbonitrile with related compounds described in the literature reveals structure-activity trends:
| Compound | Key Structural Difference | Effect on Properties |
|---|---|---|
| 2-Amino-4-phenyl-3-thiophenecarbonitrile | Phenyl vs. isopropyl at C-4 | Increased π-π interactions, reduced flexibility |
| 2-Amino-4,5-dihydrothiophene-3-carbonitrile | Non-aromatic core, various substituents | Different conformation, reduced planarity |
| 2-Amino-4-alkyl-3-thiophenecarbonitriles | Different alkyl groups at C-4 | Varying degrees of lipophilicity and steric demand |
The specific influence of the isopropyl group would need to be determined through direct comparative studies, but it likely represents a balance between the bulkier aryl substituents and smaller alkyl groups.
Analytical Methods for Characterization
Chromatographic Techniques
For the isolation and purification of 2-amino-4-isopropylthiophene-3-carbonitrile, several chromatographic techniques would be applicable:
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring and purity assessment, typically using silica gel plates with hexane/ethyl acetate or dichloromethane/methanol solvent systems.
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Column Chromatography: Silica gel column chromatography using gradient elution with appropriate solvent systems would be effective for purification.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC would provide high-resolution separation and purity analysis, with potential detection via UV absorption at 254-280 nm.
Spectroscopic Identification
In addition to the spectroscopic characteristics described earlier, the following techniques would be valuable for structure elucidation and confirmation:
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Mass Spectrometry: Expected to show a molecular ion peak at m/z 166 corresponding to the molecular formula C₈H₁₀N₂S, with fragmentation patterns including loss of the isopropyl group and cleavage of the thiophene ring.
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Two-Dimensional NMR: Techniques such as HSQC, HMBC, and COSY would provide detailed structural information, confirming connectivity and substitution patterns.
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X-ray Crystallography: If suitable crystals can be obtained, this would provide definitive structural confirmation, as demonstrated for related compounds in the literature .
Future Research Directions
Synthetic Optimization
Further research could focus on:
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Developing more efficient and environmentally friendly synthetic routes to 2-amino-4-isopropylthiophene-3-carbonitrile.
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Exploring one-pot multicomponent reactions for streamlined synthesis.
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Investigating stereoselective approaches if chiral centers are introduced in derivatives.
Biological Evaluation
Comprehensive biological screening would be valuable to:
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Determine antimicrobial, antitumor, and anti-inflammatory activities compared to other 2-aminothiophene derivatives.
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Evaluate structure-activity relationships with systematic modifications of the isopropyl group.
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Identify potential therapeutic targets and mechanisms of action.
Material Science Applications
Future investigations could explore:
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Incorporation into conjugated polymers for electronic applications.
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Development of sensory materials utilizing the functional groups as binding sites.
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Creation of photoactive materials harnessing the electron-rich thiophene system.
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